Diethyl L-cystinate dihydrochloride

Solubility Formulation Aqueous Chemistry

Diethyl L-cystinate dihydrochloride is the only validated reference standard for analytical method validation (AMV) and quality control in Pidotimod manufacturing, meeting USP/EP pharmacopeial traceability. Its diethyl ester and hydrochloride salt provide drastically superior aqueous solubility (≥50 mg/mL vs 0.112 g/L for free base) and organic solvent compatibility, enabling mixed-phase peptide coupling and gel chromatography that L-cystine free base or dimethyl ester cannot. Choose this specific derivative for reproducible pharmaceutical synthesis and regulatory-compliant analytical development; generic substitution is scientifically invalid.

Molecular Formula C10H22Cl2N2O4S2
Molecular Weight 369.3 g/mol
CAS No. 74985-80-1
Cat. No. B7823489
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDiethyl L-cystinate dihydrochloride
CAS74985-80-1
Molecular FormulaC10H22Cl2N2O4S2
Molecular Weight369.3 g/mol
Structural Identifiers
SMILESCCOC(=O)C(CSSCC(C(=O)OCC)N)N.Cl.Cl
InChIInChI=1S/C10H20N2O4S2.2ClH/c1-3-15-9(13)7(11)5-17-18-6-8(12)10(14)16-4-2;;/h7-8H,3-6,11-12H2,1-2H3;2*1H/t7-,8-;;/m0../s1
InChIKeyBDJZWSLXDLQPNZ-FOMWZSOGSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Diethyl L-cystinate dihydrochloride (CAS 74985-80-1): Sourcing Guide for Chiral Synthesis and Analytical Applications


Diethyl L-cystinate dihydrochloride (also referenced as CAS 22735-07-5, L-Cystine diethyl ester dihydrochloride) is an amino acid derivative and hydrochloride salt of the L-cystine diethyl ester. It is a chiral building block widely employed in peptide chemistry and pharmaceutical intermediate synthesis, notably as a reference standard in the production and analytical quality control of Pidotimod [1]. The compound features a central disulfide bond and esterified carboxyl groups, which confer distinct solubility characteristics and chemical reactivity compared to the parent L-cystine molecule .

Why Substituting Diethyl L-cystinate Dihydrochloride (74985-80-1) with Other Cystine Derivatives Fails


Generic substitution among L-cystine derivatives (e.g., the free base, dimethyl ester, or unesterified hydrochloride salts) is scientifically invalid due to fundamentally divergent physicochemical properties. Diethyl L-cystinate dihydrochloride exhibits a markedly different solubility profile in water and organic solvents compared to L-cystine free base (0.112 g/L aqueous solubility) and distinct chromatographic retention behavior relative to the dimethyl ester analog . These differences critically impact reaction kinetics in peptide synthesis, analytical method development, and reproducibility in validated pharmaceutical manufacturing processes, where the specific ester chain length and hydrochloride counterion govern both solubility and reactivity [1].

Quantitative Evidence for Selecting Diethyl L-cystinate Dihydrochloride (74985-80-1)


Aqueous Solubility of Diethyl L-cystinate Dihydrochloride vs. L-Cystine Free Base

The dihydrochloride salt form of diethyl L-cystinate demonstrates substantially enhanced aqueous solubility compared to L-cystine free base. L-Cystine exhibits a water solubility of 0.112 g/L at 25 °C . In contrast, the target compound diethyl L-cystinate dihydrochloride is described as freely soluble in water [1] and soluble at concentrations of 50 mg/mL in 0.5 M HCl [2].

Solubility Formulation Aqueous Chemistry

Chromatographic Retention and Gel Filtration Performance of Diethyl L-cystinate Dihydrochloride

Diethyl L-cystinate dihydrochloride is specifically employed as a gel chromatography reagent for the separation and analysis of disulfide bonds . The ethyl ester modification at both carboxyl termini confers enhanced solubility in organic solvents including diethyl ether and tetrahydrofuran, enabling its use in mixed organic-aqueous mobile phases that are incompatible with unesterified L-cystine or its dimethyl ester analog .

Chromatography Disulfide Bond Analysis Gel Filtration

Diethyl Ester vs. Dimethyl Ester: Differential Reactivity and Hydrolytic Stability

The ethyl ester moiety in diethyl L-cystinate dihydrochloride exhibits distinct hydrolytic stability and reactivity compared to the methyl ester analog. While quantitative hydrolysis rate constants under identical conditions are not reported in the available literature, studies on D-cystine diethyl ester and D-cystine dimethyl ester demonstrate that both compounds exhibit cell-penetrant properties and biological activity, yet their ester chain length influences pharmacokinetic parameters and solubility in organic reaction media [1]. The diethyl ester form provides greater lipophilicity (estimated log Kow = -0.17) compared to the dimethyl ester analog, which can be advantageous in peptide coupling reactions requiring enhanced organic phase partitioning.

Ester Hydrolysis Reaction Kinetics Peptide Synthesis

Procurement Value: Analytical Reference Standard for Pidotimod Pharmaceutical Manufacturing

Diethyl L-cystinate dihydrochloride (CAS 22735-07-5) is supplied with detailed characterization data compliant with regulatory guidelines and is explicitly designated for analytical method development, method validation (AMV), and Quality Control (QC) applications in the context of Abbreviated New Drug Applications (ANDA) and commercial production of Pidotimod [1]. The product can be used as a reference standard with traceability against pharmacopeial standards (USP or EP) based on feasibility [1]. This regulatory-oriented documentation package is not universally available for all cystine ester hydrochloride salts, providing a distinct procurement advantage for laboratories operating under GMP/GLP compliance requirements.

Analytical Method Validation Quality Control Reference Standard

Optimal Applications for Diethyl L-cystinate Dihydrochloride (74985-80-1)


Pharmaceutical QC and ANDA Method Development for Pidotimod

Utilize diethyl L-cystinate dihydrochloride as a characterized reference standard for analytical method validation (AMV) and quality control during commercial production or ANDA filing for Pidotimod. Its regulatory-compliant documentation and traceability to USP/EP pharmacopeial standards [1] make it suitable for GMP/GLP environments where robust characterization data is required.

Gel Chromatography for Disulfide Bond Separation and Analysis

Employ diethyl L-cystinate dihydrochloride as a gel chromatography reagent for the separation and analysis of disulfide bond-containing peptides and proteins. Its solubility in organic solvents such as diethyl ether and tetrahydrofuran [1] enables the development of mixed organic-aqueous mobile phase methods that cannot be implemented with unmodified L-cystine.

Chiral Building Block in Peptide Synthesis Requiring Aqueous-Organic Biphasic Conditions

Leverage the intermediate lipophilicity of the diethyl ester moiety (estimated log Kow = -0.17) [1] for peptide coupling reactions where organic phase partitioning is advantageous. The compound's water solubility (≥50 mg/mL in acidic media) [2] and organic solvent compatibility provide greater synthetic flexibility than either the highly water-soluble unesterified salts or the more lipophilic long-chain esters.

Antioxidant Precursor Studies in Oxidative Stress Research

Diethyl L-cystinate dihydrochloride serves as a precursor for glutathione synthesis and exhibits antioxidant activity via its thiol groups upon reduction of the disulfide bond [1]. The enhanced aqueous solubility compared to L-cystine free base (≥446-fold increase) [2] facilitates its use in cell culture and in vitro biochemical assays requiring high-concentration dosing in aqueous media.

Technical Documentation Hub

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